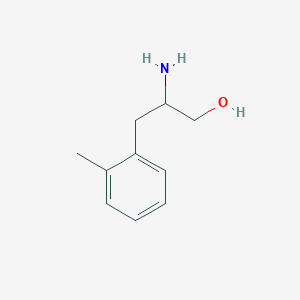

2-Amino-3-(o-tolyl)propan-1-ol

Description

Properties

IUPAC Name |

2-amino-3-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWFFJRQKHLWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303825 | |

| Record name | β-Amino-2-methylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35373-64-9 | |

| Record name | β-Amino-2-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35373-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-2-methylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: (S)-2-amino-3-(o-tolyl)propan-1-ol: Synthesis and Characterization

An In-depth Technical Guide for Professionals in Drug Discovery

Abstract

(S)-2-amino-3-(o-tolyl)propan-1-ol, an analogue of phenylalaninol, is a valuable chiral building block for asymmetric synthesis in the pharmaceutical industry. Its structural motif, featuring a primary amine, a primary alcohol, and a defined stereocenter, makes it a versatile synthon for creating complex, biologically active molecules. This guide provides a comprehensive overview of a robust laboratory-scale synthesis via the reduction of the parent amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid. We delve into the causality behind procedural choices, from reagent selection to reaction workup, and detail the suite of analytical techniques required for complete structural and stereochemical characterization. This document is intended to serve as a practical and authoritative resource for researchers and process chemists engaged in the development of chiral intermediates.

Introduction and Strategic Importance

Chiral amino alcohols are a privileged class of compounds in medicinal chemistry. They serve as key intermediates in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and resolving agents.[1] The title compound, (S)-2-amino-3-(o-tolyl)propan-1-ol, belongs to this class. The presence of the ortho-tolyl group, as opposed to an unsubstituted phenyl ring, can significantly influence the pharmacological profile of a final drug substance by altering its lipophilicity, metabolic stability, and binding interactions with target proteins.

The most direct and stereoretentive strategy for synthesizing this amino alcohol is the reduction of its corresponding α-amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine). This "chiral pool" approach leverages the readily available, enantiomerically pure amino acid precursor to ensure the final product's stereochemical integrity, a critical parameter in drug development.[2]

Enantioselective Synthesis Pathway

The reduction of a carboxylic acid to a primary alcohol in the presence of an amine requires a potent and selective reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.

Causality of Method Selection

-

Choice of Precursor: Starting with (S)-o-methylphenylalanine ensures that the stereocenter at the C2 position is pre-defined. The reaction conditions for hydride reduction do not affect this chiral center, guaranteeing the synthesis of the desired (S)-enantiomer.

-

Choice of Reducing Agent: Carboxylic acids are challenging to reduce. While reagents like borane (BH₃) can be effective, LiAlH₄ offers a more rapid and typically higher-yielding conversion to the corresponding alcohol. Its power is necessary to reduce the carboxylate salt that forms in situ upon deprotonation of the amino acid by the basic hydride reagent.

-

Anhydrous Conditions: LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, the reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and ensure safety.

-

Workup Procedure: The quenching and workup of a LiAlH₄ reaction are critical for both safety and product isolation. The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is an empirically optimized, trustworthy protocol. This procedure is designed to convert the aluminum byproducts into a granular, easily filterable solid (LiAlO₂), which greatly simplifies the purification process compared to dealing with gelatinous aluminum hydroxide precipitates.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for (S)-2-amino-3-(o-tolyl)propan-1-ol.

Detailed Experimental Protocol

Materials:

-

(S)-2-amino-3-(o-tolyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate/Methanol (or Dichloromethane/Methanol) solvent system

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen.

-

Reagent Suspension: Anhydrous THF is added to the flask via cannula, followed by the slow, portion-wise addition of LiAlH₄ (approx. 2.0-2.5 molar equivalents) at 0 °C (ice bath).

-

Substrate Addition: The (S)-o-methylphenylalanine is suspended in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The reaction is exothermic and may require continued cooling to maintain control.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): The flask is cooled to 0 °C. The reaction is cautiously quenched by the slow, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% (w/v) aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used.

-

Isolation: The resulting granular precipitate is stirred at room temperature for 30 minutes and then removed by vacuum filtration, washing the solid cake with additional THF.

-

Purification: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. This crude oil or solid is then purified by flash column chromatography on silica gel to afford the pure (S)-2-amino-3-(o-tolyl)propan-1-ol.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure, purity, and enantiomeric integrity of the synthesized molecule. This provides a self-validating system critical for use in regulated drug development environments.[3]

Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplet around 7.1-7.3 ppm (4H).CH Proton: Multiplet around 3.2-3.4 ppm (1H).CH₂-Ar: Diastereotopic protons appearing as two doublets of doublets (dd) around 2.7-2.9 ppm (2H).CH₂-OH: Diastereotopic protons appearing as two doublets of doublets (dd) around 3.5-3.8 ppm (2H).[4]Ar-CH₃: Singlet around 2.3 ppm (3H).NH₂ & OH: Broad singlets (3H total), exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the 125-140 ppm range.CH₂-OH Carbon: Signal around 65 ppm.CH-NH₂ Carbon: Signal around 55 ppm.CH₂-Ar Carbon: Signal around 38 ppm.Ar-CH₃ Carbon: Signal around 19 ppm. |

| IR (Infrared) | O-H & N-H Stretch: Broad, strong band from 3200-3500 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.C-O Stretch: Strong band around 1050 cm⁻¹. |

| MS (ESI+) | [M+H]⁺: Expected at m/z 166.12, corresponding to the protonated molecular ion of C₁₀H₁₅NO. |

Purity and Stereochemical Integrity

The confirmation of enantiomeric purity is arguably the most critical characterization step for a chiral intermediate.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (e.e.).[5]

-

Principle: The sample is analyzed on a column containing a chiral stationary phase (CSP), such as one derived from cellulose or amylose phenylcarbamates.[5] The two enantiomers, (S) and (R), form transient diastereomeric complexes with the CSP, leading to different interaction strengths and thus different retention times.

-

Expected Result: For a successful enantioselective synthesis, the chromatogram should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being absent or below the limit of quantification (typically >99% e.e.).

-

-

Optical Rotation:

-

Principle: A solution of the pure enantiomer will rotate the plane of plane-polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic of the compound.

-

Measurement: The specific rotation, [α]D, is measured using a polarimeter at a standard wavelength (Sodium D-line, 589 nm), temperature, and concentration. The observed value must be compared to a literature value if available, or serve as a benchmark for future batches.

-

Conclusion

This guide outlines a reliable and well-precedented synthetic route to (S)-2-amino-3-(o-tolyl)propan-1-ol. The rationale for the chosen methodology emphasizes stereochemical control and practical isolation techniques. The prescribed suite of analytical methods provides a robust framework for validating the identity, quality, and enantiomeric purity of the final product, ensuring its suitability for advanced applications in pharmaceutical research and development.

References

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available at: [Link]

-

Li, Q., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

-

Wikipedia. (2023). Chiral analysis. Retrieved from [Link]

- Madridejos, J., et al. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)imidazoles. Supporting Information.

- Senthilkumar, P., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

- Karrer, P., & Portmann, P. (1948). Reduktion von α-Aminosäure-estern zu Amino-alkoholen mit Lithium-aluminium-hydrid. Helvetica Chimica Acta, 31(6), 1617-1623.

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(12), 9483-9508. Available at: [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley-Interscience.

-

Senthilkumar, P., et al. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180. Available at: [Link]

-

Wikipedia. (2023). Chiral analysis. Retrieved from [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(o-tolyl)propan-1-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-3-(o-tolyl)propan-1-ol, a chiral amino alcohol with significant potential in pharmaceutical synthesis. This document delves into the compound's structural characteristics, available physicochemical data, and detailed experimental protocols for its synthesis and analysis. Acknowledging the current landscape of available data, this guide synthesizes established knowledge of analogous compounds with specific information on the target molecule to provide a robust resource for researchers. The content is structured to offer not just data, but also a deeper understanding of the scientific principles underpinning the described methodologies.

Introduction and Molecular Overview

2-Amino-3-(o-tolyl)propan-1-ol is a primary amino alcohol characterized by a propanol backbone substituted with an amino group at the C2 position and an o-tolyl group at the C3 position. The presence of a chiral center at the C2 carbon dictates that the compound exists as a pair of enantiomers, (S)-2-amino-3-(o-tolyl)propan-1-ol and (R)-2-amino-3-(o-tolyl)propan-1-ol. This stereochemistry is of paramount importance in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The structural combination of a hydrophilic amino-alcohol moiety and a lipophilic o-tolyl group imparts a degree of amphiphilicity to the molecule, influencing its solubility and interaction with biological systems. This guide will primarily focus on the (S)-enantiomer, for which more data is currently available.

Chemical Structure

The chemical structure of (S)-2-amino-3-(o-tolyl)propan-1-ol is presented below.

Figure 1: Chemical Structure of (S)-2-amino-3-(o-tolyl)propan-1-ol.

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of (S)-2-amino-3-(o-tolyl)propan-1-ol is presented in Table 1. It is important to note that while some experimental data is available for analogous compounds, specific experimental values for the target molecule are not widely reported in the current literature. Therefore, this table includes both reported and computationally predicted data to provide as complete a profile as possible.

Table 1: Physicochemical Properties of (S)-2-amino-3-(o-tolyl)propan-1-ol

| Property | Value | Source/Method |

| IUPAC Name | (2S)-2-amino-3-(2-methylphenyl)propan-1-ol | --- |

| Synonyms | (S)-β-Amino-2-methylbenzenepropanol | ChemScene[1] |

| CAS Number | 938462-33-0 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₅NO | ChemScene[1] |

| Molecular Weight | 165.23 g/mol | ChemScene[1] |

| Physical Form | Solid (predicted) | Inferred from similar compounds |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Data not available | --- |

| pKa | Data not available | --- |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene (Computed)[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.85712 | ChemScene (Computed)[1] |

| Hydrogen Bond Donors | 2 | ChemScene (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[1] |

| Rotatable Bonds | 3 | ChemScene (Computed)[1] |

For comparative purposes, the structurally related compound L-2-Amino-3-phenylpropan-1-ol (phenylalaninol) has a reported melting point of 92-94 °C.

Synthesis and Purification

The synthesis of 2-amino-3-arylpropan-1-ols can be achieved through various synthetic routes. A common and effective method involves the reduction of a corresponding α-amino acid or its ester derivative. A generalized synthetic workflow is outlined below.

Synthetic Workflow: Reduction of o-Methylphenylalanine

Figure 2: General synthetic workflow for 2-Amino-3-(o-tolyl)propan-1-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-amino-3-arylpropan-1-ols and can be adapted for the synthesis of the target compound.

Step 1: Esterification of o-Methylphenylalanine

-

Suspend o-methylphenylalanine in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

Step 2: Reduction of the Ester

-

Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the crude o-methylphenylalanine methyl ester hydrochloride portion-wise to the reducing agent suspension at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction carefully by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and wash with the ether solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude 2-Amino-3-(o-tolyl)propan-1-ol.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to afford the pure product.

Causality behind Experimental Choices: The esterification step is necessary to protect the carboxylic acid functionality and prevent its reduction in the subsequent step. The use of a powerful reducing agent like LiAlH₄ is crucial for the efficient reduction of the ester to the primary alcohol. Anhydrous and inert conditions are maintained to prevent the deactivation of the highly reactive reducing agent.

Analytical Methodologies

Accurate determination of purity and enantiomeric excess is critical for the application of 2-Amino-3-(o-tolyl)propan-1-ol in research and development. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.

Chiral HPLC for Enantiomeric Purity

A robust HPLC method for the chiral separation of amino alcohols typically employs a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for resolving enantiomers of this class of compounds.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | n-Hexane:Isopropanol (with a small amount of an amine modifier like diethylamine, e.g., 0.1%) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent. |

Method Development Rationale: The use of a normal-phase mobile phase with a polysaccharide-based chiral column is a well-established strategy for the separation of enantiomeric amino alcohols. The isopropanol acts as the polar modifier, and its concentration can be adjusted to optimize the retention and resolution of the enantiomers. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to suppress the interaction of the basic amino group of the analyte with the stationary phase, thereby improving peak shape and resolution.

Analytical Workflow

Figure 3: Workflow for the chiral HPLC analysis of 2-Amino-3-(o-tolyl)propan-1-ol.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group, a singlet for the methyl group on the aromatic ring, and signals for the protons of the propanol backbone, including the diastereotopic protons of the CH₂OH group and the proton at the chiral center.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the ten carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the propanol chain.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O and C-N stretching vibrations, are also anticipated.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as water or ammonia, and cleavage of the C-C bonds of the propanol backbone.

Safety and Handling

Given the presence of an amino group, 2-Amino-3-(o-tolyl)propan-1-ol should be handled with care, assuming it may be corrosive and an irritant. The following safety precautions are recommended based on the handling of similar amino alcohols.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.[3]

-

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and analysis of 2-Amino-3-(o-tolyl)propan-1-ol. While a complete set of experimental data for this specific molecule is not yet available in the public domain, this guide has synthesized existing knowledge of structurally related compounds to offer a valuable resource for researchers. The provided protocols for synthesis and analysis are based on established and reliable methodologies, offering a solid foundation for further investigation and application of this promising chiral building block in pharmaceutical and chemical research.

References

- BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.

- Fisher Scientific. (2025). SAFETY DATA SHEET: (S)-(+)-2-Amino-1-propanol. Fisher Scientific.

- TCI EUROPE N.V. (2024). SAFETY DATA SHEET: 2-Amino-1,3-propanediol. TCI EUROPE N.V.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Amino-2-methyl-1-propanol. Sigma-Aldrich.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). HMDB.

- Al-Zoubi, W., & Al-Hamdany, R. (2016). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. ARKIVOC, 2016(5), 183-196.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB.

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Wu, J., Ji, C., & Xu, F. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chinese Journal of Organic Chemistry, 34(3), 546-553.

- ChemicalBook. (n.d.). Amino-2-propanol(78-96-6) 13C NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). (S)-(-)-2-amino-1,1,3-triphenyl-1-propanol(79868-78-3) 1h nmr. ChemicalBook.

- Seema Finechem. (n.d.). 3-Amino-1,2-propanediol 616-30-8 (Isoserinol). Seema Finechem.

- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo.

- PubChem. (n.d.). (1S,2R)-(+)-Norephedrine.

- Sigma-Aldrich. (n.d.). (S)-(−)-2-アミノ-3-フェニル-1-プロパノール 98%, optical purity ee. Sigma-Aldrich.

- PubChem. (n.d.). phenylalaninol, (S)-.

- SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. Wiley.

- NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. National Institute of Standards and Technology.

- Senthilkumar, P., & Rajaguru, K. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(1), 175-180.

- Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

- SIELC Technologies. (n.d.). Separation of (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol on Newcrom R1 HPLC column. SIELC Technologies.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry.

- NIST. (n.d.). 2-Propanol, 1-amino-. National Institute of Standards and Technology.

- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.

- Imai, K., Uechi, S. T., & Nishijo, J. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules (Basel, Switzerland), 22(11), 1845.

- Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry.

- LCGC International. (2019). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent.

- Fisher Scientific. (n.d.). Amino Alcohols. Fisher Scientific.

- ChemicalBook. (n.d.). 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). 1-(o-Tolyl)propan-1-ol - Optional[MS (GC)] - Spectrum. Wiley.

- SpectraBase. (n.d.). S-(+)-2-Amino-1-propanol - Optional[FTIR] - Spectrum. Wiley.

- SpectraBase. (n.d.). (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol - Optional[FTIR] - Spectrum. Wiley.

Sources

A Technical Guide to (S)-2-Amino-3-(o-tolyl)propan-1-ol: Synthesis, Analysis, and Applications in Drug Discovery

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

(S)-2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol, a class of organic compounds that holds a privileged position in the landscape of medicinal chemistry and drug development. The presence of both an amino and a hydroxyl group on a stereochemically defined backbone makes these molecules exceptionally versatile synthons for the construction of complex and biologically active molecules. The specific stereochemistry of these building blocks is often crucial for their interaction with biological targets, such as enzymes and receptors, profoundly influencing the efficacy and safety of a drug candidate. This guide provides a comprehensive technical overview of (S)-2-Amino-3-(o-tolyl)propan-1-ol, covering its chemical identity, synthesis, quality control, potential applications, and commercial sourcing.

Chemical Identity and Physicochemical Properties

(S)-2-Amino-3-(o-tolyl)propan-1-ol, also known as (S)-β-Amino-2-methylbenzenepropanol, is a valuable chiral building block for researchers and scientists engaged in the synthesis of novel pharmaceutical agents.

| Property | Value | Source |

| CAS Number | 938462-33-0 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Appearance | Predicted to be a solid or oil | - |

| SMILES | CC1=CC=CC=C1CCO | [1][2] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1][2] |

| Predicted logP | 0.85712 | [1][2] |

Synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol

The asymmetric synthesis of chiral amino alcohols is a well-established field in organic chemistry. A common and effective strategy for the preparation of (S)-2-Amino-3-(o-tolyl)propan-1-ol involves the reduction of the corresponding α-amino acid, (S)-2-amino-3-(o-tolyl)propanoic acid (o-methylphenylalanine). This approach leverages the readily available and often enantiomerically pure amino acid starting material.

Proposed Synthetic Pathway: Reduction of o-Methylphenylalanine

The carboxylic acid moiety of o-methylphenylalanine can be reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Caption: Proposed synthetic route to (S)-2-Amino-3-(o-tolyl)propan-1-ol.

Experimental Protocol: A General Procedure

The following is a generalized, step-by-step methodology for the laboratory-scale synthesis of (S)-2-Amino-3-(o-tolyl)propan-1-ol.

Materials:

-

(S)-2-amino-3-(o-tolyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous THF.

-

Addition of Amino Acid: Dissolve (S)-2-amino-3-(o-tolyl)propanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by crystallization.

Quality Control and Analysis

Ensuring the chemical purity and enantiomeric excess of (S)-2-Amino-3-(o-tolyl)propan-1-ol is paramount for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Caption: A typical workflow for the quality control of chiral amino alcohols.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity (e.e. %) | Using a suitable chiral stationary phase (e.g., polysaccharide-based), the (S)- and (R)-enantiomers should be well-resolved, allowing for accurate quantification.[3][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H NMR: Distinct signals for the aromatic protons (o-tolyl group), the benzylic protons, the methine proton, the methylene protons of the alcohol, and the amine and hydroxyl protons.[5][6] ¹³C NMR: Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Electrospray Ionization (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.2. Fragmentation patterns would likely involve the loss of water (H₂O) and the amino group (NH₂).[1][7][8][9][10] |

Predicted Spectroscopic Data

-

¹H NMR (predicted):

-

Aromatic protons: ~7.0-7.3 ppm (multiplet, 4H)

-

CH(NH₂) proton: ~3.0-3.3 ppm (multiplet, 1H)

-

CH₂OH protons: ~3.4-3.7 ppm (multiplet, 2H)

-

Ar-CH₂ protons: ~2.6-2.9 ppm (multiplet, 2H)

-

Ar-CH₃ protons: ~2.3 ppm (singlet, 3H)

-

NH₂ and OH protons: Broad signals, chemical shift dependent on solvent and concentration.

-

-

¹³C NMR (predicted):

-

Aromatic carbons: ~125-140 ppm

-

CH(NH₂) carbon: ~55-60 ppm

-

CH₂OH carbon: ~65-70 ppm

-

Ar-CH₂ carbon: ~35-40 ppm

-

Ar-CH₃ carbon: ~18-22 ppm

-

-

Mass Spectrum (ESI-MS):

-

[M+H]⁺: m/z 166.2

-

Key fragments: m/z 149.2 ([M+H-NH₃]⁺), m/z 148.2 ([M+H-H₂O]⁺)

-

Applications in Drug Development

Chiral 2-amino-3-arylpropan-1-ols are a key structural motif in a variety of biologically active compounds. Their utility stems from their ability to serve as scaffolds for the synthesis of molecules that can interact stereoselectively with biological targets.

Potential Therapeutic Areas:

-

Antimalarial Agents: Several studies have highlighted the potential of aryl amino alcohol derivatives as antimalarial drugs. These compounds are thought to interfere with heme polymerization in the malaria parasite.[11]

-

Antidepressants: The 3-amino-1-arylpropan-1-ol scaffold is present in some compounds investigated for their dual action at serotonin transporters and receptors, a promising approach for novel antidepressants.

-

Pain Management: Derivatives of 2-amino-1,3-propanediol have been explored for the treatment of various types of pain.[12]

(S)-2-Amino-3-(o-tolyl)propan-1-ol serves as a valuable building block for generating libraries of compounds for screening in these and other therapeutic areas.[13][14][15] Its specific substitution pattern can be exploited to fine-tune the pharmacological properties of the resulting drug candidates.

Suppliers of (S)-2-Amino-3-(o-tolyl)propan-1-ol and Related Intermediates

A reliable supply of high-quality starting materials is crucial for any research and development program. The following are examples of suppliers of fine chemicals and pharmaceutical intermediates, including chiral amino alcohols.

-

ChemScene: A known supplier of (S)-2-Amino-3-(o-tolyl)propan-1-ol (CAS 938462-33-0).[1][2]

-

Spectrum Chemical Mfg. Corp.: Offers a wide range of bulk fine chemicals and pharmaceutical ingredients.[16]

-

Thomasnet: A platform to source various chemical intermediates from multiple suppliers.[17]

-

Nordmann: A global distributor of fine chemicals and pharmaceutical intermediates.[12]

-

Sarex: A manufacturer of fine chemicals and API intermediates.[18]

Conclusion

(S)-2-Amino-3-(o-tolyl)propan-1-ol is a chiral building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials, coupled with its versatile chemical functionality, makes it an attractive scaffold for the development of novel therapeutic agents. The analytical methods outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate, thereby supporting its successful application in medicinal chemistry programs.

References

-

Rasayan Journal of Chemistry. The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. [Link]

- Google Patents.

-

Sarex. Pharmaceutical Intermediates. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. [Link]

-

PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. [Link]

-

SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

SpectraBase. 2-Amino-1,3-propanediol - Optional[1H NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. [Link]

-

Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

Hans Publishers Inc. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

-

Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

Advancion. Nitroalkane Derivative Building Blocks and Intermediates. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

-

PubMed. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. [Link]

-

Sigmak Lifesciences. Protected Amino Acid Building Blocks. [Link]

Sources

- 1. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. cheminovas.com [cheminovas.com]

- 12. Fine Chemicals - Industries - nordmann.global [nordmann.global]

- 13. Nitroalkane Derivative Building Blocks and Intermediates [advancionsciences.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. sigmakindia.com [sigmakindia.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. thomasnet.com [thomasnet.com]

- 18. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

Spectroscopic Characterization of 2-Amino-3-(o-tolyl)propan-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, 2-Amino-3-(o-tolyl)propan-1-ol. In the context of pharmaceutical research and drug development, precise structural confirmation of such molecules is paramount. This document serves as an in-depth resource for researchers and scientists, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds.

Introduction to 2-Amino-3-(o-tolyl)propan-1-ol

2-Amino-3-(o-tolyl)propan-1-ol, a derivative of phenylalanine, is a valuable chiral building block in organic synthesis. Its structure, featuring a primary amine, a primary alcohol, and a sterically hindered aromatic ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is crucial for confirming its identity, purity, and stereochemistry, which are critical parameters in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ortho-methyl group on the phenyl ring introduces specific electronic and steric effects that are expected to influence the spectroscopic output compared to its unsubstituted counterpart, phenylalaninol.

The molecular structure of 2-Amino-3-(o-tolyl)propan-1-ol is presented below.

Caption: Molecular Structure of 2-Amino-3-(o-tolyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-3-(o-tolyl)propan-1-ol, both ¹H and ¹³C NMR will provide definitive information about its structure.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups and the aromatic ring. Data for the analogous compound, D-(+)-2-Amino-3-phenyl-1-propanol, serves as a valuable reference.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.1-7.3 | Multiplet | 4H | Ar-H | Aromatic protons of the o-tolyl group. The ortho-methyl group will cause a complex splitting pattern. |

| ~3.6-3.8 | Multiplet | 2H | -CH₂OH | Diastereotopic protons of the hydroxymethyl group, appearing as a multiplet due to coupling with the chiral center proton. |

| ~3.2-3.4 | Multiplet | 1H | -CH (NH₂) | The proton at the chiral center, coupled to the adjacent CH₂ groups. |

| ~2.7-2.9 | Multiplet | 2H | Ar-CH ₂- | Diastereotopic benzylic protons, appearing as a multiplet due to coupling with the chiral center proton. |

| ~2.3 | Singlet | 3H | Ar-CH ₃ | The methyl group on the aromatic ring. |

| Broad | Singlet | 3H | -NH ₂ and -OH | Labile protons of the amine and alcohol groups; their chemical shift and appearance are concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~136-138 | Ar-C (quaternary) | The two quaternary aromatic carbons, one attached to the benzylic CH₂ and one to the methyl group. |

| ~125-131 | Ar-C H | The four CH carbons of the aromatic ring. |

| ~65 | -C H₂OH | The carbon of the hydroxymethyl group, deshielded by the oxygen atom. |

| ~55 | -C H(NH₂) | The carbon of the chiral center, attached to the nitrogen. |

| ~38 | Ar-C H₂- | The benzylic carbon. |

| ~19 | Ar-C H₃ | The methyl carbon on the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-Amino-3-(o-tolyl)propan-1-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | Alcohol and Amine |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2960-2850 | C-H stretch (aliphatic) | CH, CH₂, CH₃ |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| 1650-1580 | N-H bend | Primary Amine |

| ~1050 | C-O stretch | Primary Alcohol |

The broad band between 3400 and 3200 cm⁻¹ is a key feature, indicating the presence of hydrogen-bonded O-H and N-H groups. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

-

Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and analyze the fragmentation pattern from tandem MS (MS/MS) experiments if performed.

Predicted Mass Spectrum Data

The molecular formula of 2-Amino-3-(o-tolyl)propan-1-ol is C₁₀H₁₅NO.[3] The expected monoisotopic mass is 165.1154 g/mol .

| Predicted m/z | Ion Formula | Interpretation |

| 166.1232 | [C₁₀H₁₆NO]⁺ | Protonated molecular ion [M+H]⁺. |

| 148.1126 | [C₁₀H₁₄N]⁺ | Loss of water (H₂O) from the [M+H]⁺ ion. |

| 135.1072 | [C₉H₁₃N]⁺ | Loss of formaldehyde (CH₂O) from the [M+H]⁺ ion via cleavage of the C1-C2 bond. |

| 105.0704 | [C₈H₉]⁺ | Tropylium-like ion from benzylic cleavage. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

| 30.0344 | [CH₄N]⁺ | Cleavage of the C2-C3 bond, resulting in the [CH₂(NH₂)]⁺ fragment. |

A plausible fragmentation pathway for 2-Amino-3-(o-tolyl)propan-1-ol under ESI-MS/MS conditions is illustrated below.

Caption: A simplified proposed fragmentation pathway for protonated 2-Amino-3-(o-tolyl)propan-1-ol.

Conclusion

This technical guide outlines the predicted spectroscopic data for 2-Amino-3-(o-tolyl)propan-1-ol. The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous structural confirmation of this important chiral building block. The predicted ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups (hydroxyl and amino), and mass spectrometry will verify the molecular weight and provide structural information through fragmentation analysis. These well-established analytical techniques are indispensable for ensuring the quality and identity of such compounds in research and development.

References

-

SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol. [Link]

-

SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol - Optional[1H NMR] - Spectrum. [Link]

Sources

The Unexplored Therapeutic Potential of 2-Amino-3-(o-tolyl)propan-1-ol Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Promise of Amino Alcohols in Medicinal Chemistry

The 1,2-amino alcohol scaffold is a privileged structural motif in modern drug discovery, forming the backbone of numerous clinically significant therapeutic agents. The inherent chirality and the presence of two key functional groups—an amine and a hydroxyl group—provide a versatile platform for developing molecules with a wide array of biological activities. These compounds have found applications as antibacterial, antiviral, anticancer, and neurological agents.[1] Within this broad class, the 2-amino-3-arylpropan-1-ol series stands out for its potential, yet much of its chemical space remains to be explored. This guide focuses on a specific, under-investigated member of this family: 2-Amino-3-(o-tolyl)propan-1-ol and its derivatives. While direct biological data on this particular scaffold is limited, this document will synthesize information from closely related analogs to build a strong case for its investigation and provide detailed experimental pathways for its synthesis and biological evaluation.

I. Synthetic Pathways to 2-Amino-3-(o-tolyl)propan-1-ol Derivatives

A robust and versatile synthetic route is paramount for the exploration of any new chemical scaffold. The synthesis of 2-amino-3-arylpropan-1-ols can be efficiently achieved through a two-step process involving a Baylis-Hillman reaction followed by a reduction.[2]

A. General Synthetic Protocol

This protocol is adapted from the successful synthesis of 2-amino-3-phenylpropan-1-ol derivatives and is proposed for the synthesis of the target o-tolyl analogs.[2]

Step 1: Baylis-Hillman Reaction to form (E)-2-nitro-3-(o-tolyl)prop-2-en-1-ol

-

To a solution of o-tolyl aldehyde (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water), add a catalytic amount of a tertiary amine (e.g., DABCO, 0.1 equivalents) and an activated alkene, such as a nitroalkene (e.g., nitromethane, 1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Baylis-Hillman adduct, (E)-2-nitro-3-(o-tolyl)prop-2-en-1-ol.

Step 2: Reduction to 2-Amino-3-(o-tolyl)propan-1-ol

-

Dissolve the purified Baylis-Hillman adduct (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent. A common and effective method is the use of iron powder (Fe, 5 equivalents) in the presence of an acid, such as acetic acid or hydrochloric acid (catalytic amount).[2]

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the iron catalyst.

-

Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure.

-

Purify the final product, 2-Amino-3-(o-tolyl)propan-1-ol, by column chromatography or recrystallization.

B. Synthetic Workflow Diagram

Caption: Synthetic route to 2-Amino-3-(o-tolyl)propan-1-ol.

II. Potential Biological Activities and Investigative Protocols

Based on the biological profiles of structurally similar compounds, 2-Amino-3-(o-tolyl)propan-1-ol derivatives are promising candidates for screening in several therapeutic areas.

A. Antimicrobial Activity

The most direct evidence for the potential biological activity of the target scaffold comes from studies on 2-amino-3-phenylpropan-1-ol derivatives, which have demonstrated significant antimicrobial properties.[2]

1. Structure-Activity Relationship (SAR) Insights and Hypotheses

Studies on 2-amino-3-phenylpropan-1-ol derivatives have shown that the nature of the substituent on the phenyl ring influences the antimicrobial potency. While specific data for an o-tolyl group is unavailable, we can hypothesize its potential impact. The presence of a methyl group at the ortho position introduces steric bulk and increases lipophilicity. This increased lipophilicity could enhance membrane permeability in bacteria, potentially leading to improved activity.[3] However, the steric hindrance might also negatively affect binding to a specific molecular target.

2. Antimicrobial Activity Data of 2-Amino-3-phenylpropan-1-ol Derivatives

The following table summarizes the antimicrobial activity of various 2-amino-3-phenylpropan-1-ol derivatives against a panel of pathogenic microbes. The data is presented as the diameter of the zone of inhibition in millimeters (mm) at a concentration of 125 µM.[2]

| Compound (Substituent on Phenyl Ring) | Escherichia coli | Klebsiella sp. | Candida albicans | Salmonella typhi | Staphylococcus aureus |

| H (Unsubstituted) | 18 | 21 | 17 | 19 | 16 |

| 4-Chloro | 16 | 19 | 15 | 17 | 14 |

| 4-Bromo | 15 | 18 | 14 | 16 | 13 |

| 4-Nitro | 13 | 16 | 12 | 14 | 11 |

| 4-Methyl | 17 | 20 | 16 | 18 | 15 |

| 4-Methoxy | 14 | 17 | 13 | 15 | 12 |

3. Experimental Protocol: Agar Disc Diffusion Assay [2]

-

Microorganism Preparation: Obtain pure cultures of the test microorganisms (e.g., Escherichia coli, Klebsiella sp., Candida albicans, Salmonella typhi, and Staphylococcus aureus). Subculture the organisms on nutrient agar slants and incubate at 37°C for 24 hours.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a loopful of the culture in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Preparation: Uniformly spread the bacterial inoculum onto sterile Mueller-Hinton agar plates using a sterile cotton swab.

-

Compound Preparation: Dissolve the synthesized 2-Amino-3-(o-tolyl)propan-1-ol derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations (e.g., 25, 50, 75, 100, and 125 µM).

-

Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known volume (e.g., 20 µL) of each compound concentration. Allow the solvent to evaporate completely.

-

Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Include a solvent control (disc with DMSO only) and a positive control (disc with a standard antibiotic). Incubate the plates at 37°C for 24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration that shows a clear zone of inhibition.

B. Antimalarial Activity

The 2-amino-3-arylpropan-1-ol scaffold is a known pharmacophore for antimalarial activity.[4][5] Several studies have demonstrated that derivatives with various aromatic substitutions exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4][6]

1. SAR Insights

Research in this area suggests that the electronic properties of the aromatic ring play a crucial role in antimalarial potency. For instance, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to enhance activity.[4] The introduction of an electron-donating methyl group, as in the o-tolyl derivative, may modulate this activity, making it an interesting candidate for investigation.

2. Experimental Protocol: In Vitro Antiplasmodial Assay

A standard method to assess antimalarial activity is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Parasite Inoculation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.

-

Incubation: Incubate the plates in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 72 hours.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

C. Anticancer Activity

While less directly supported by close analogs, the broader class of amino alcohols has shown promise as anticancer agents.[7] Therefore, screening 2-Amino-3-(o-tolyl)propan-1-ol derivatives against a panel of cancer cell lines is a logical exploratory step.

1. Experimental Protocol: MTT Cytotoxicity Assay [8]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

III. Hypothetical Mechanisms of Action

While the precise molecular targets of 2-Amino-3-(o-tolyl)propan-1-ol derivatives are unknown, we can propose potential mechanisms based on their structural features and the activities of related compounds.

A. Antimicrobial Action: Membrane Disruption

The amphipathic nature of these amino alcohols, with a lipophilic tolyl group and a hydrophilic amino alcohol moiety, suggests a potential for interaction with and disruption of bacterial cell membranes. This could lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

B. Antimalarial Action: Inhibition of Heme Detoxification

A common mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation in the parasite's digestive vacuole. The amino group of the 2-amino-3-arylpropan-1-ol scaffold could potentially coordinate with the iron of heme, preventing its detoxification and leading to parasite death from oxidative stress.

C. Anticancer Action: Kinase Inhibition or Apoptosis Induction

Many small molecule anticancer drugs function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The 2-Amino-3-(o-tolyl)propan-1-ol scaffold could potentially fit into the ATP-binding pocket of certain kinases. Alternatively, these compounds might induce apoptosis through various mechanisms, such as the generation of reactive oxygen species or the modulation of Bcl-2 family proteins.

D. Illustrative Signaling Pathway for Potential Anticancer Activity

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of 2-Amino-3-(o-tolyl)propan-1-ol

Abstract

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel compound, 2-Amino-3-(o-tolyl)propan-1-ol. In the absence of existing biological data, this document outlines a logical, tiered approach to elucidate its cytotoxic profile and explore its potential pharmacological activities. The proposed workflow begins with foundational cytotoxicity assessments to establish a safe concentration range for subsequent, more targeted functional assays. Drawing from the structural characteristics of the molecule—an amino alcohol scaffold bearing a tolyl group, a common feature in centrally active agents—we then propose a series of hypothesis-driven secondary assays. These assays will investigate potential interactions with G-protein coupled receptors (GPCRs), monoamine transporters, and tyrosine kinases. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, step-by-step protocols and the scientific rationale behind each experimental choice to ensure a robust preliminary assessment of this compound of interest.

Introduction and Rationale

2-Amino-3-(o-tolyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₁₀H₁₅NO[1]. The amino alcohol functional group is a key pharmacophore present in numerous biologically active compounds and serves as a crucial building block in the synthesis of pharmaceuticals[2]. The presence of a tolyl group suggests potential interactions with biological targets that recognize aromatic moieties, which are prevalent in central nervous system (CNS) drug candidates.

Given the novelty of this compound, a systematic in-vitro investigation is paramount to understanding its biological effects. This guide proposes a multi-step experimental plan designed to first establish the compound's safety profile through cytotoxicity testing, followed by an exploration of its potential mechanisms of action. This structured approach ensures that subsequent, more complex assays are conducted at biologically relevant and non-toxic concentrations, thereby ensuring the scientific integrity of the findings.

Preliminary Cytotoxicity Profiling

The initial and most critical step in evaluating any novel compound is to determine its cytotoxic potential. This establishes a therapeutic window and informs the concentration range for all subsequent biological assays. We propose the use of two distinct and complementary cytotoxicity assays to assess cell viability and membrane integrity.

Recommended Cell Lines

For a general cytotoxicity screen, we recommend using two well-characterized and widely available human cell lines:

-

HEK293 (Human Embryonic Kidney 293): A robust and easily transfectable cell line, often used as a general model for cytotoxicity.[3][4][5][6]

-

HepG2 (Human Hepatocellular Carcinoma): This cell line is derived from liver tissue and is a valuable model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[3][4][5][7]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for the initial cytotoxicity profiling of 2-Amino-3-(o-tolyl)propan-1-ol.

Caption: General workflow for cytotoxicity profiling.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Protocol:

-

Cell Seeding: Seed HEK293 and HepG2 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[10]

-

Compound Treatment: Prepare serial dilutions of 2-Amino-3-(o-tolyl)propan-1-ol in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[10] Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][10][11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[1][10][12]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13][14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[10][15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

-

Supernatant Collection: After the incubation period, centrifuge the plates and carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10][17]

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's protocol.[15][18]

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[18] The enzymatic reaction results in the formation of a colored formazan product, which is measured spectrophotometrically at approximately 490 nm.[16][17]

Data Presentation and Interpretation

The results from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[10]

| Cell Line | Assay | Incubation Time (hours) | IC₅₀ (µM) |

| HEK293 | MTT | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| LDH | 24 | To be determined | |

| 48 | To be determined | ||

| 72 | To be determined | ||

| HepG2 | MTT | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| LDH | 24 | To be determined | |

| 48 | To be determined | ||

| 72 | To be determined |

Hypothesis-Driven Secondary Assays

Based on the structural features of 2-Amino-3-(o-tolyl)propan-1-ol, we hypothesize potential interactions with several classes of biological targets. The following assays are proposed to explore these possibilities, using sub-toxic concentrations of the compound as determined in the preliminary cytotoxicity profiling.

G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

The amino alcohol moiety is a common feature in ligands for various GPCRs. A preliminary screen against a panel of GPCRs, particularly those involved in neurotransmission, is warranted.

Experimental Workflow for GPCR Screening:

Caption: Workflow for GPCR binding and functional assays.

Protocol for Radioligand Binding Assay:

-

Membrane Preparation: Utilize commercially available membranes or prepare them from cell lines overexpressing the GPCRs of interest.

-

Competitive Binding: Incubate the membranes with a known radioligand for the target GPCR and varying concentrations of 2-Amino-3-(o-tolyl)propan-1-ol.[19]

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) of the compound for each receptor.[19]

Protocol for cAMP Functional Assay (for Gs/Gi-coupled receptors):

-

Cell Culture: Plate cells expressing the target GPCR in a suitable assay plate.

-

Compound Incubation: Treat the cells with varying concentrations of the test compound.

-

cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF or ELISA-based) to measure the intracellular accumulation of cAMP.[20][21]

-

Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.

Monoamine Transporter Uptake Assays

The structural similarity of the compound to some biogenic amines suggests potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Protocol for Monoamine Transporter Uptake Inhibition Assay:

-

Cell Culture: Use cell lines stably expressing DAT, NET, or SERT. Plate the cells in a 96-well plate.[22]

-

Compound Incubation: Pre-incubate the cells with varying concentrations of 2-Amino-3-(o-tolyl)propan-1-ol.

-

Radiolabeled Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and incubate for a short period.[23][24]

-

Uptake Termination and Measurement: Terminate the uptake by rapid washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[24]

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of substrate uptake for each transporter.

Tyrosine Kinase Inhibition Assays

Some amino alcohol-containing compounds have been shown to interact with kinases. A general tyrosine kinase activity assay can be employed as a preliminary screen.

Protocol for a General Tyrosine Kinase Assay:

-

Reaction Setup: In a microplate, combine a generic tyrosine kinase (e.g., epidermal growth factor receptor - EGFR), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of 2-Amino-3-(o-tolyl)propan-1-ol.[25][26]

-

Initiation of Reaction: Start the kinase reaction by adding ATP.[25]

-

Detection of Phosphorylation: After a defined incubation period, stop the reaction and detect the amount of phosphorylated substrate using a specific antibody. This can be done through various formats, including ELISA or fluorescence polarization.[27]

-

Data Analysis: Determine the IC₅₀ of the compound for the inhibition of tyrosine kinase activity.

Conclusion

This technical guide provides a structured and scientifically rigorous approach for the preliminary in-vitro characterization of 2-Amino-3-(o-tolyl)propan-1-ol. By systematically evaluating its cytotoxicity and then proceeding to hypothesis-driven secondary assays, researchers can efficiently gather crucial data on the compound's safety profile and potential pharmacological activities. The detailed protocols and workflows presented herein are designed to ensure the generation of reliable and reproducible data, forming a solid foundation for any further investigation into the therapeutic potential of this novel compound.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

-

Bio-protocol. (n.d.). Monoamine Transporter Assays. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

-

OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

-

PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

-